molecular formula C5H11Cl2N3 B1391233 C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride CAS No. 1185299-87-9

C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride

Cat. No. B1391233
CAS RN: 1185299-87-9
M. Wt: 184.06 g/mol
InChI Key: IBVDXCPXZDTYHJ-UHFFFAOYSA-N
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Description

C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride, also known as CPM, is a synthetic compound with a wide range of uses in scientific research. It is a white crystalline solid that is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). CPM has been used in studies related to neuroscience, immunology, and pharmacology, and is often used as a reference compound in the development of new drugs.

Scientific Research Applications

Pharmacological Research

Pyrazole derivatives have been found to exhibit a wide range of pharmacological activities, including anti-inflammatory , analgesic , antimicrobial , anticonvulsant , and anticancer properties . This suggests that our compound could be explored for potential use in developing new therapeutic agents targeting these conditions.

Antitubercular Agents

Given the antitubercular activity noted in some pyrazole compounds , there is a possibility that our compound could be investigated for its efficacy against tuberculosis.

Antifungal and Antibacterial Applications

Some pyrazole derivatives have shown promising antifungal and antibacterial activities . This indicates a potential for our compound to be used in the development of new antifungal and antibacterial agents.

Antioxidant Properties

The presence of certain functional groups in pyrazole derivatives has been associated with antioxidant activities . Research into our compound could uncover its capability as an antioxidant.

Synthesis of Complex Molecules

Pyrazole derivatives are often used as intermediates in the synthesis of more complex molecules . Our compound could serve as a building block in synthetic chemistry for various applications.

Agricultural Chemistry

Due to their biological activities, pyrazole derivatives can be used in agricultural chemistry, potentially as pesticides or growth regulators .

Material Science

In material science, pyrazole derivatives can contribute to the development of new materials with specific properties like conductivity or luminescence .

Analytical Chemistry

Pyrazole compounds can be used as reagents or indicators in analytical chemistry due to their reactivity and color-changing properties under certain conditions .

properties

IUPAC Name

(2-methylpyrazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-8-5(4-6)2-3-7-8;;/h2-3H,4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVDXCPXZDTYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185299-87-9
Record name 1-(1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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